ethyl-N-(3-methylpyridinyl)glycinate
Description
Ethyl-N-(3-methylpyridinyl)glycinate is a glycine-derived ester featuring a 3-methylpyridinyl substituent. This compound belongs to a broader class of N-substituted glycinate esters, which are characterized by their versatility in coordination chemistry, photophysical applications, and biological interactions. The 3-methylpyridinyl group introduces steric and electronic effects that distinguish it from other glycinate derivatives, influencing its solubility, reactivity, and binding behavior .
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 2-[(3-methylpyridin-2-yl)amino]acetate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-9(13)7-12-10-8(2)5-4-6-11-10/h4-6H,3,7H2,1-2H3,(H,11,12) |
InChI Key |
YITBWCCQQKVIDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=N1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Photophysical Properties
Ethyl-N-salicylideneglycinate derivatives (e.g., compounds 1–4 in ) exhibit solvatochromic and luminescent properties governed by intramolecular hydrogen bonding and tautomerization between enol-imine and keto-enamine forms . In contrast, ethyl-N-(3-methylpyridinyl)glycinate lacks the salicylidene moiety, eliminating proton transfer-driven tautomerism.
Table 1: Photophysical Comparison of Glycinate Derivatives
| Compound | Substituent | Key Property | Reference |
|---|---|---|---|
| Ethyl-N-salicylideneglycinate | Salicylidene | Tautomer-dependent luminescence | |
| This compound | 3-Methylpyridinyl | No tautomerism; potential π-π interactions | — |
DNA Interaction Modes: Glycinate vs. Acac Ligands
highlights that glycinate ligands in copper complexes favor minor groove binding, while acetylacetonate (acac) ligands promote intercalation. For this compound, the bulky 3-methylpyridinyl group likely exacerbates steric hindrance, further disfavoring intercalation. Methyl-substituted aromatic ligands (e.g., in phenanthroline) are known to impede DNA intercalation due to steric clashes , suggesting similar limitations for the target compound.
Key Findings from DNA Interaction Studies
- Glycinate ligands: 95% population in minor groove binding .
- Acac ligands: 93% population in intercalation .
- Methyl groups on aromatic rings reduce intercalation efficiency .
Solubility and Physicochemical Properties
This compound, as an ester, is expected to exhibit higher lipophilicity compared to ionic glycinate salts (e.g., potassium or sodium glycinate). demonstrates that counterions (K⁺ vs. Na⁺) influence solubility in CO₂-loaded systems, with sodium glycinate forming hydrates more readily. The pyridinyl group in the target compound may enhance solubility in polar aprotic solvents due to its heteroaromatic nature, distinguishing it from aliphatic glycinate derivatives.
Table 2: Solubility Trends in Glycinate Derivatives
Comparison with Other Glycinate Esters
Table 3: Electronic Effects of Substituents
| Compound | Substituent | Electronic Effect |
|---|---|---|
| This compound | 3-Methylpyridinyl | Mild electron donation via resonance |
| Methyl-N-(chlorophenyl)glycinate | Chlorophenyl | Strong electron withdrawal |
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